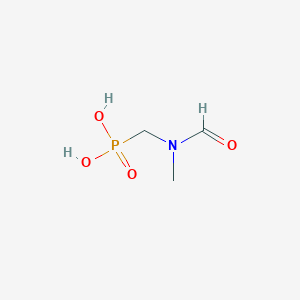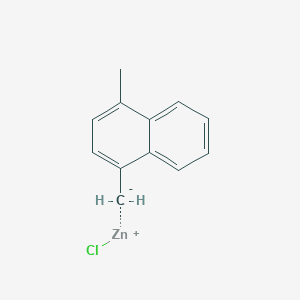![molecular formula C22H26N4O3 B14883502 N-[4-(acetylamino)phenyl]-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide](/img/structure/B14883502.png)
N-[4-(acetylamino)phenyl]-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(1-((4-acetamidophenyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an acetamidophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-((4-acetamidophenyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the acetamidophenyl derivative and the pyrrolidine carboxamide. These intermediates are then coupled under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-((4-acetamidophenyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The acetamidophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may yield alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-N-(1-((4-acetamidophenyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-1-carboxamide may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of diseases like cancer and inflammation.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-N-(1-((4-acetamidophenyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-1-carboxamide would depend on its specific molecular targets. Typically, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-(1-((4-acetamidophenyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-1-carboxamide: Lacks the (S)-configuration.
N-(1-((4-acetamidophenyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-1-carboxylate: Different functional group.
Uniqueness
The (S)-configuration of (S)-N-(1-((4-acetamidophenyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-1-carboxamide may confer unique stereochemical properties, potentially affecting its biological activity and interactions with molecular targets.
Properties
Molecular Formula |
C22H26N4O3 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[(2S)-1-(4-acetamidoanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C22H26N4O3/c1-16(27)23-18-9-11-19(12-10-18)24-21(28)20(15-17-7-3-2-4-8-17)25-22(29)26-13-5-6-14-26/h2-4,7-12,20H,5-6,13-15H2,1H3,(H,23,27)(H,24,28)(H,25,29)/t20-/m0/s1 |
InChI Key |
CLEKBTJILKVYHG-FQEVSTJZSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)N3CCCC3 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,9aR)-9a-methyloctahydro-2H-quinolizin-1-yl]methanol](/img/structure/B14883419.png)
![Monocalcium mono((3R,5S)-5-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate)](/img/structure/B14883420.png)

![8-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14883430.png)

![Ethyl 2-(2-methoxybenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B14883453.png)
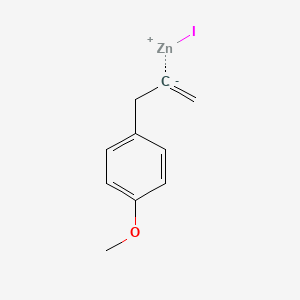

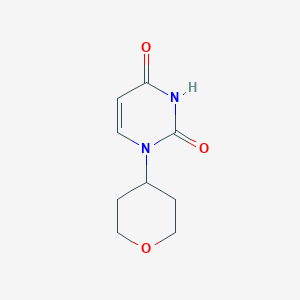
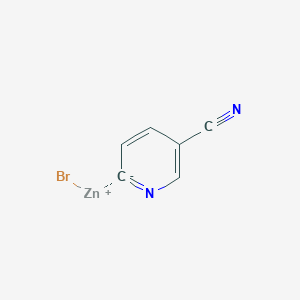
![(1S,2S,3R,5S)-3-(7-(Ethylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14883467.png)
